2-(2-Methylquinolin-4-yl)ethan-1-amine

Medicinal Chemistry ADME Quinoline SAR

2-(2-Methylquinolin-4-yl)ethan-1-amine is a C4–aminoalkyl-substituted 2-methylquinoline with molecular formula C₁₂H₁₄N₂ and molecular weight 186.25 g/mol. The compound features a primary amine tethered via a two-carbon ethyl linker to the 4-position of the 2-methylquinoline core, yielding a predicted logP of 2.04 and one hydrogen bond donor.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B13586859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylquinolin-4-yl)ethan-1-amine
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)CCN
InChIInChI=1S/C12H14N2/c1-9-8-10(6-7-13)11-4-2-3-5-12(11)14-9/h2-5,8H,6-7,13H2,1H3
InChIKeyJINGNDHWCOSDPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylquinolin-4-yl)ethan-1-amine (CAS 1225846-27-4): Core Scaffold Identification for Procurement


2-(2-Methylquinolin-4-yl)ethan-1-amine is a C4–aminoalkyl-substituted 2-methylquinoline with molecular formula C₁₂H₁₄N₂ and molecular weight 186.25 g/mol . The compound features a primary amine tethered via a two-carbon ethyl linker to the 4-position of the 2-methylquinoline core, yielding a predicted logP of 2.04 and one hydrogen bond donor . Its 2-methylquinoline scaffold is recognized as a privileged structure in medicinal chemistry, particularly as a core motif in kinase inhibitor design (e.g., RIP2 kinase) and as a building block for further functionalization [1].

2-(2-Methylquinolin-4-yl)ethan-1-amine: Why Simple Quinoline Analogs Cannot Replace This Scaffold


In-class compounds such as 2-(quinolin-4-yl)ethan-1-amine, (2-methylquinolin-4-yl)methanamine, and 4-amino-2-methylquinoline differ from 2-(2-methylquinolin-4-yl)ethan-1-amine in three key structural parameters that directly modulate target engagement, physicochemical profile, and synthetic versatility: (i) the presence or absence of the 2-methyl substituent on the quinoline ring alters lipophilicity (ΔlogP ~0.3) and metabolic stability ; (ii) the length of the aminoalkyl linker (ethyl vs. methyl) changes the number of rotatable bonds, affecting conformational freedom and entropic cost of binding ; (iii) the terminal primary amine versus internally bridged diamines dictates hydrogen-bonding capacity and derivatization chemistry . These structural distinctions preclude simple interchangeability in structure–activity relationship (SAR) studies, kinase inhibitor campaigns, or building-block chemistry without altering potency, selectivity, or synthetic outcomes.

2-(2-Methylquinolin-4-yl)ethan-1-amine: Quantified Differentiation Against Closest Analogs


Lipophilicity Tuning: logP = 2.04 vs. 1.74 for the Des-Methyl Analog

The 2-methyl substituent increases the predicted logP by approximately 0.31 units relative to the des-methyl quinoline analog 2-(quinolin-4-yl)ethan-1-amine (logP 2.04 vs. 1.74), providing a quantifiable lipophilicity boost that may enhance passive membrane permeability in cellular assays . This difference aligns with the well-established Hansch π value for a methyl substituent on an aromatic system (~0.5–0.6 log unit in simple systems, attenuated here by the heterocyclic context). The logP of the target compound also differs from the methanamine analog (2-methylquinolin-4-yl)methanamine, logP 2.70), indicating that the ethyl linker tempers lipophilicity relative to a directly attached aminomethyl group .

Medicinal Chemistry ADME Quinoline SAR

Conformational Flexibility: 3 Rotatable Bonds vs. 1 in the Methanamine Analog

The ethyl linker (—CH₂CH₂NH₂) in the target compound introduces three rotatable bonds (C4–CH₂, CH₂–CH₂, CH₂–NH₂), compared to a single rotatable bond (C4–CH₂NH₂) in (2-methylquinolin-4-yl)methanamine . This increased conformational flexibility allows the terminal amine to sample a broader spatial volume, potentially accessing hydrogen-bonding sites that are geometrically inaccessible to the shorter methanamine analog. The entropic cost of binding may differ, and the extended linker provides a longer reach for amine-directed conjugation chemistry (e.g., amide coupling, reductive amination).

Molecular Design Conformational Analysis Quinoline Derivatives

MAO-A Inhibition: Class-Level Selectivity of 4-Substituted Methylquinolines

Methylquinolines (MQs) are established inhibitors of monoamine oxidase A (MAO-A). In a comparative study using human brain synaptosomal mitochondria, 4-methylquinoline (4-MQ) inhibited MAO-A competitively with a Ki of 23.4 ± 1.8 μM, whereas 6-MQ, 7-MQ, and 8-MQ showed varying potency and inhibition modalities [1]. Although direct data for the 4-ethanamine-substituted 2-methylquinoline are not reported in this study, the class-level SAR establishes that substitution at the 4-position of the quinoline ring is tolerated for MAO-A engagement, and the nature of the substituent modulates both potency and competitive vs. non-competitive behavior. The target compound's 4-ethanamine group places a primary amine further from the ring than a simple methyl group, which may alter the inhibition mode relative to 4-MQ.

Neurochemistry Monoamine Oxidase Enzyme Inhibition

Kinase Inhibitor Scaffold: 4-Aminoquinoline Core Patented for RIP2 Kinase Inhibition

The 4-aminoquinoline scaffold, of which 2-(2-methylquinolin-4-yl)ethan-1-amine is a direct structural analog, is claimed in multiple patent families as a core for RIP2 kinase inhibitors. GlaxoSmithKline patents US20140256949 and US20130053375 disclose 4-amino-quinoline and N-quinolyl amine compounds with IC50 values in the low nanomolar range against RIP2 kinase [1][2]. A representative quinoline-based RIP2 inhibitor from this series (GSK583) demonstrated cellular NOD2 signaling blockade and in vivo efficacy in rodent models [3]. The target compound, bearing the 4-ethanamine substituent, maps directly onto the general Markush structures claimed in these patents, positioning it as a viable starting scaffold for RIP2 inhibitor lead optimization.

Kinase Inhibition RIP2 Kinase Autoimmune Disease

Antimicrobial Derivative Potential: MIC 6.25 μg/mL for 2-Methylquinolin-4-yl Triazole Conjugates

Derivatives bearing the 2-methylquinolin-4-yl moiety have demonstrated antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL against pathogenic bacterial and fungal strains. Specifically, 1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl methanamine derivatives showed antibacterial and antifungal activities comparable to first-line antibiotics [1]. While the target compound itself is the unsubstituted 4-ethanamine precursor lacking the 6-methoxy and triazole modifications, it serves as the direct synthetic entry point for this series via click chemistry at the terminal primary amine. The MIC data establish a quantitative baseline for the class: derivatization of the 2-methylquinolin-4-yl scaffold at the 4-position amine can yield antimicrobial candidates with single-digit μg/mL potency.

Antimicrobial Agents Quinoline Derivatives Triazole Hybrids

Multidrug Resistance Reversal: In Vivo Activity of a Close 4-Amino Structural Analog

The compound 2-(2-Methyl-quinolin-4-ylamino)-N-phenyl acetamide (S4), a direct derivative of the target compound's 4-ethanamine scaffold, demonstrated selective cytotoxicity against doxorubicin-resistant T-lymphoblastic leukemia cells (CEM/ADR 5000) while sparing sensitive cell lines (HeLa, HCT-116, CCRF-CEM) [1]. In vivo, intraperitoneal S4 significantly increased the lifespan of Swiss albino mice bearing both sensitive and doxorubicin-resistant Ehrlich ascites carcinoma, with no observed systemic toxicity at therapeutic doses. This provides proof-of-concept that the 2-methylquinolin-4-yl pharmacophore, when elaborated at the 4-position amine, can overcome P-glycoprotein-mediated multidrug resistance—a phenotype not reported for simpler 4-aminoquinolines lacking the 2-methyl substitution.

Cancer MDR P-glycoprotein Quinoline Antitumor

2-(2-Methylquinolin-4-yl)ethan-1-amine: Evidence-Backed Application Scenarios for Procurement


RIP2 Kinase Inhibitor Lead Optimization

The 4-aminoquinoline scaffold of 2-(2-methylquinolin-4-yl)ethan-1-amine falls explicitly within the Markush claims of GSK patents US20140256949 and US20130053375 for RIP2 kinase inhibitors [1]. With reported lead compounds in this series achieving low nanomolar IC50 values against RIP2 kinase, procurement of this building block enables direct exploration of 2-methyl and 4-ethanamine SAR within a patented chemical space relevant to autoimmune and inflammatory disease targets.

Antimicrobial Click-Chemistry Library Synthesis

The terminal primary amine of 2-(2-methylquinolin-4-yl)ethan-1-amine is a direct handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole conjugates. As demonstrated by Thomas et al. (2010), the most potent derivatives in this series achieved MIC values of 6.25 μg/mL against pathogenic bacteria and fungi [2]. The compound's logP of 2.04 balances aqueous solubility and membrane permeability, making it a preferred starting material over the more lipophilic methanamine analog (logP 2.70) for generating drug-like antimicrobial candidates.

Multidrug Resistance (MDR) Modulator Development

The close structural analog S4, derived directly from 2-(2-methylquinolin-4-yl)ethan-1-amine, demonstrated selective cytotoxicity against P-glycoprotein-overexpressing doxorubicin-resistant CEM/ADR 5000 leukemia cells while sparing sensitive cell lines, and extended survival in an in vivo MDR tumor model without systemic toxicity [3]. This positions the target compound as the key synthetic intermediate for developing MDR-reversal agents targeting the P-gp efflux mechanism.

MAO-A SAR Exploration Around 4-Position Substituent Length

The class-level SAR established by Naoi and Nagatsu (1988) demonstrates that 4-substituted methylquinolines are competitive inhibitors of human MAO-A, with 4-methylquinoline showing a Ki of 23.4 μM [4]. The target compound extends the 4-position substituent to an ethanamine chain, allowing systematic exploration of linker length effects on MAO-A inhibition modality (competitive vs. non-competitive) and potency—a parameter space inaccessible to the shorter methanamine or directly attached amino analogs.

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